Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole and benzothiazole families. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a thiazole ring, and an ethyl ester group attached to the carboxylate moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-10-6-5-9(20-3)7-11(10)22-15/h5-7H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOWLSBEWJWRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the core benzothiazole and thiazole rings. One common approach is the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Key Reaction Conditions and Reagents
Functional Group Reactivity
The compound’s structural features enable participation in diverse reactions:
Amide Hydrolysis
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Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield the corresponding carboxylic acid and benzothiazole amine.
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Example : Reaction with aqueous NaOH or HCl generates intermediates for further derivatization.
Ester Saponification
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The ethyl ester group at the 5-position is susceptible to saponification using bases (e.g., NaOH) to form the carboxylic acid derivative.
Nucleophilic Substitution
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The benzothiazole’s sulfur atom may act as a leaving group in substitution reactions, though steric hindrance from the fused ring system can reduce reactivity.
Analytical Data and Stability
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15N3O3S2 | |
| Molecular Weight | 349.4 g/mol | |
| Solubility | Moderate in organic solvents | |
| Thermal Stability | Requires experimental determination |
Biological and Chemical Implications
The compound’s reactivity is leveraged in medicinal chemistry for:
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Enzyme Inhibition :
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Antimicrobial Activity :
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Drug Design :
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The ester group allows for prodrug development, while the amide linkage enables targeted modifications for improved bioavailability.
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Challenges and Optimization
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Yield and Purity : Multi-step syntheses often require purification techniques like recrystallization or chromatography.
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Functional Group Compatibility : The presence of multiple reactive sites (amide, ester, sulfur) necessitates careful control of reaction conditions to avoid side reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H15N3O3S2
- Molecular Weight : 341.42 g/mol
- CAS Number : 862975-56-2
The structure consists of a thiazole ring fused with a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of benzothiazole, including ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Gram-positive and Gram-negative bacteria | |
| Benzothiazole derivatives | Antifungal activity against Candida species |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines. Notably, compounds similar to this compound showed significant cytotoxic effects against breast cancer cells (MCF7).
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2 derivative | MCF7 | 15.0 | |
| Benzothiazole analogs | Various cancer lines | Varies |
Case Study 1: Antimicrobial Screening
A study conducted on various benzothiazole derivatives included ethyl 2-[...]-4-methyl... as part of a broader screening for antimicrobial activity. The results indicated that this compound exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Efficacy
In a comparative study on the anticancer efficacy of thiazole derivatives, ethyl 2-[...]-4-methyl... was shown to have a higher potency than traditional chemotherapeutics in inhibiting tumor growth in vivo models.
Mechanism of Action
The mechanism by which Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Ethyl (6-methoxy-1,3-benzothiazol-2-yl)carbamate: This compound shares the benzothiazole core but lacks the thiazole ring and carboxylate group.
2-amino-6-methoxy-benzothiazole: This compound has a similar benzothiazole structure but does not contain the thiazole ring or ethyl ester group.
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-1-piperidinecarbodithioate: This compound features a similar benzothiazole moiety but includes a piperidine ring and carbodithioate group.
These compounds exhibit different chemical and biological properties, highlighting the uniqueness of this compound in its applications.
Biological Activity
Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole and benzothiazole families, known for their diverse pharmacological properties. The unique structural features of this compound suggest a wide range of biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzothiazole ring fused to a thiazole ring, along with an ethyl ester group attached to the carboxylate moiety. This configuration is crucial for its biological interactions and efficacy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as methoxy enhances its antibacterial potency .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to potent | |
| Escherichia coli | Moderate to potent | |
| Candida tropicalis | Moderate |
Anticancer Potential
Research indicates that compounds with a benzothiazole scaffold exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .
Antiviral Activity
The compound's structure also positions it as a potential antiviral agent. Studies have shown that benzothiazole derivatives can inhibit viral replication in various models. Specifically, this compound has demonstrated activity against Herpes Simplex Virus (HSV) and other viral pathogens .
Structure–Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Substituents on the Benzothiazole Ring : The presence of methoxy and other electron-withdrawing groups enhances antimicrobial and anticancer activities.
- Positioning of Functional Groups : The placement of amine or amido linkages at specific positions on the benzothiazole scaffold is critical for enhancing bioactivity.
- Methyl Substitutions : Methyl groups at certain positions increase the overall potency against various biological targets .
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on synthesized derivatives demonstrated that modifications at the 6th position significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Evaluation : this compound was tested on various cancer cell lines (e.g., MCF7 breast cancer cells), showing a dose-dependent inhibition of cell growth and induction of apoptosis .
Q & A
What are the standard synthetic routes for Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a substituted benzothiazole amine with a thiazole carboxylate precursor. A common approach is to react 6-methoxy-1,3-benzothiazol-2-amine with ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate under nucleophilic substitution conditions. Potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) facilitates the reaction at elevated temperatures (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. For analogs, substituents on the benzothiazole or thiazole rings can be introduced via pre-functionalized intermediates, as seen in related thiazole derivatives .
How is the compound characterized in terms of physicochemical properties?
Level: Basic
Methodological Answer:
Key physicochemical properties are determined experimentally:
What crystallographic methods are employed for structural elucidation?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data Collection: Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution: SHELXT or SHELXD for phase problem resolution via direct methods .
Refinement: SHELXL for iterative model adjustment, incorporating anisotropic displacement parameters and hydrogen bonding networks .
Validation: PLATON for symmetry checks and CIF validation .
ORTEP-3 or WinGX visualizes anisotropic displacement ellipsoids and packing diagrams .
How is the compound evaluated for biological activity in disease models?
Level: Advanced
Methodological Answer:
- In Vitro Models:
- IRES Inhibition: T47D breast cancer cells transfected with bicistronic IGF1R-IRES reporters. Activity is quantified via luciferase assays (IC₅₀ determination) .
- Antidiabetic Screening: Neonatal STZ-induced NIDDM rat models assess glucose-lowering effects. Blood glucose levels are monitored post-administration (10–50 mg/kg, oral) over 12–24 hours .
- Structure-Activity Relationships (SAR): Modifications to the benzothiazole methoxy group or thiazole methyl/carboxylate groups are tested to optimize potency .
How are structure-activity relationships (SAR) analyzed for this compound?
Level: Advanced
Methodological Answer:
SAR studies involve:
Analog Synthesis: Introducing substituents (e.g., halogens, alkyl chains) at the benzothiazole 6-position or thiazole 4-methyl group .
Biological Assays: Comparing IC₅₀ values across analogs. For example, replacing methoxy with isobutoxy enhances solubility but reduces IRES inhibition .
Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., IRES RNA or kinases). The chlorobenzyl amino group in analogs shows critical π-π stacking with active sites .
How to address discrepancies in biological activity data across studies?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies may arise from:
- Experimental Variability: Standardize assays (e.g., cell line passage number, serum-free conditions for IRES assays) .
- Structural Isomerism: Check for regioisomers via NOESY NMR or SC-XRD to confirm substitution patterns .
- Pharmacokinetic Factors: Evaluate bioavailability differences using HPLC-MS plasma profiling. For example, ester hydrolysis in vivo may reduce activity .
What strategies resolve structural refinement challenges using SHELX?
Level: Advanced
Methodological Answer:
Common issues and solutions:
- Disordered Solvent: Use SQUEEZE in PLATON to model electron density .
- Twinned Crystals: Apply TWINABS for data scaling and HKLF5 refinement in SHELXL .
- Hydrogen Bonding Ambiguity: Perform Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
What in silico methods predict target interactions for this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking: AutoDock Vina docks the compound into IRES RNA (PDB: 6AXZ) or kinase domains (e.g., EGFR). The benzothiazole ring aligns with hydrophobic pockets .
- MD Simulations: GROMACS assesses binding stability (50 ns trajectories, CHARMM36 force field). Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
